2-(Cyclobutylmethyl)cyclopentan-1-ol
Overview
Description
2-(Cyclobutylmethyl)cyclopentan-1-ol is a cyclic alcohol compound that has garnered attention in the scientific community due to its unique structure and potential applications. The compound consists of a cyclopentane ring with a cyclobutylmethyl group attached to one of the carbon atoms, and a hydroxyl group (-OH) attached to another carbon atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclobutylmethyl)cyclopentan-1-ol involves the Grignard reaction. In this process, a Grignard reagent derived from cyclobutylmethyl bromide reacts with cyclopentanone in the presence of a catalyst such as neodymium chloride (NdCl3·2LiCl). The reaction proceeds under anhydrous conditions and typically requires a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient catalysts, and employing purification techniques such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentanes depending on the reagent used.
Scientific Research Applications
2-(Cyclobutylmethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutylmethyl group may also contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler cyclic alcohol with a hydroxyl group attached to a cyclopentane ring.
Cyclobutanol: A cyclic alcohol with a hydroxyl group attached to a cyclobutane ring.
Cyclohexanol: A cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.
Uniqueness
2-(Cyclobutylmethyl)cyclopentan-1-ol is unique due to the presence of both a cyclobutylmethyl group and a hydroxyl group on a cyclopentane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(cyclobutylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-6-2-5-9(10)7-8-3-1-4-8/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGZUKJJPNUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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